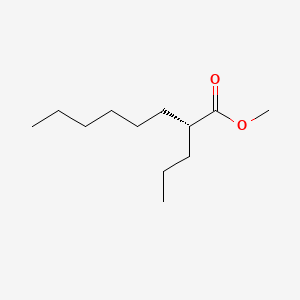

Methyl (2R)-2-propyloctanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl (2R)-2-propyloctanoate: is an organic compound belonging to the ester family. It is characterized by its molecular structure, which includes a methyl ester group attached to a chiral center, making it an optically active compound. This compound is often used in various chemical and industrial applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl (2R)-2-propyloctanoate can be synthesized through esterification reactions. One common method involves the reaction of (2R)-2-propyloctanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors where the acid and alcohol are continuously fed, and the ester product is continuously removed. This method enhances efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl (2R)-2-propyloctanoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to (2R)-2-propyloctanoic acid and methanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous conditions.

Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products:

Hydrolysis: (2R)-2-propyloctanoic acid and methanol.

Reduction: (2R)-2-propyloctanol.

Transesterification: Various

Biologische Aktivität

Methyl (2R)-2-propyloctanoate, a fatty acid methyl ester, is recognized for its diverse biological activities. This compound is structurally characterized by a propyl group attached to an octanoate backbone, which contributes to its unique properties. Recent studies have highlighted its potential applications in various fields, including pharmacology, food science, and biochemistry.

- Chemical Formula : C₁₂H₂₄O₂

- Molecular Weight : 200.32 g/mol

- IUPAC Name : this compound

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of bacteria and fungi, making it a candidate for use in food preservation and as a potential therapeutic agent.

- Case Study : A study evaluated the antimicrobial effects of several fatty acid esters, including this compound. The results showed significant inhibition of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 1.5 mg/mL .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound exhibits anti-inflammatory effects. This is particularly relevant in the context of chronic inflammatory diseases.

- Research Findings : A study conducted on animal models indicated that administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent .

Antioxidant Activity

The compound has also been studied for its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases.

- Experimental Data : In vitro assays demonstrated that this compound scavenges free radicals effectively, with an IC50 value comparable to well-known antioxidants like ascorbic acid .

The biological activities of this compound are attributed to its ability to interact with cellular membranes and modulate signaling pathways. Its hydrophobic nature allows it to integrate into lipid bilayers, influencing membrane fluidity and permeability.

Interaction with Cell Membranes

- Study Insight : Research indicates that this compound affects the fluidity of cell membranes, which may enhance the permeability of therapeutic agents or nutrients into cells .

Modulation of Signaling Pathways

- Mechanistic Studies : Investigations into the signaling pathways affected by this compound have shown that it can downregulate NF-kB activation, leading to decreased expression of inflammatory mediators .

Applications in Food Science

This compound's antimicrobial and antioxidant properties make it an attractive candidate for use in food preservation. Its ability to inhibit microbial growth while enhancing shelf-life could lead to safer food products.

Potential Uses

- Food Preservative : Incorporation into food products to extend shelf life and prevent spoilage.

- Flavoring Agent : Its pleasant aroma could enhance the sensory qualities of food items.

Eigenschaften

IUPAC Name |

methyl (2R)-2-propyloctanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-4-6-7-8-10-11(9-5-2)12(13)14-3/h11H,4-10H2,1-3H3/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJRZSWZJPEPLF-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCC)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@@H](CCC)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.